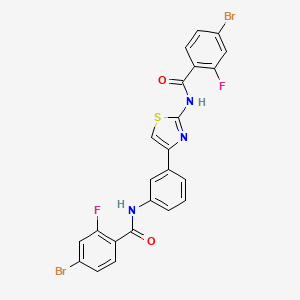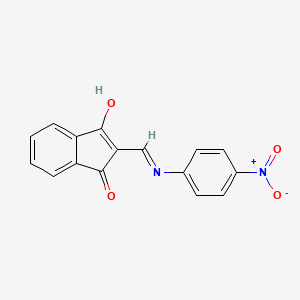
2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Chemical Reactions Analysis
Indane-1,3-dione is a versatile molecule that can undergo various chemical reactions . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . Specific chemical reactions involving “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” are not found in the retrieved papers.Applications De Recherche Scientifique
Catalytic Properties and Chemical Reactions
Research into 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione and related compounds has explored their use in catalysis and as participants in chemical reactions. For instance, the compound has been implicated in reactions involving the synthesis of heteroleptic complexes, demonstrating its potential in creating materials with unique electronic and structural properties. These complexes have been studied for their electrocatalytic properties, particularly in reactions such as the oxygen evolution reaction (OER), highlighting the compound's role in facilitating environmentally significant chemical processes (Anamika et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds using 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione as a precursor or intermediate has been a significant area of research. Studies have demonstrated its utility in synthesizing spiro indane-1,3-dione pyrrolizidine compounds through 1,3-dipolar cyclo-addition reactions. These reactions showcase the compound's versatility in creating structurally complex and potentially bioactive molecules with high regio- and stereoselectivity (Gang Chen, Ya Wu, Xuefang Gu, 2011).
Chemosensor Development
Another application of this compound lies in the development of chemosensors. Substituted aryl hydrazones of β-diketones, closely related to 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, have been synthesized and used as chemosensors for detecting metal ions such as Co2+. These chemosensors exhibit reversible "on-off" sensing capabilities and highlight the compound's potential in environmental monitoring and biological applications (A. Subhasri, C. Anbuselvan, 2014).
Crystal Structure Analysis
The crystal structure and polymorphism of related compounds have been extensively studied, providing insights into the material properties influenced by molecular conformation. These studies are crucial for understanding the physical and chemical properties of materials based on 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, which can inform their application in various fields, including pharmaceuticals and materials science (Lian Yu et al., 2000).
Biological Evaluations
Additionally, derivatives of 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione have been synthesized and evaluated for their biological activities. These studies aim to explore the potential therapeutic uses of these compounds, including their antimicrobial, antifungal, and anticancer properties. This research underscores the compound's relevance not only in chemical synthesis but also in the development of new therapeutic agents (D. Giles, M. Prakash, K. V. Ramseshu, 2007).
Orientations Futures
Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” may also have potential for future research and applications in these areas.
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-nitrophenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWVVLJJJPDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
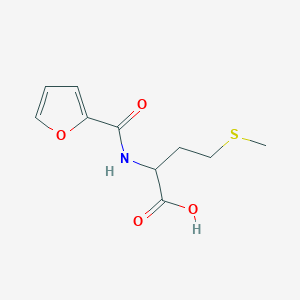
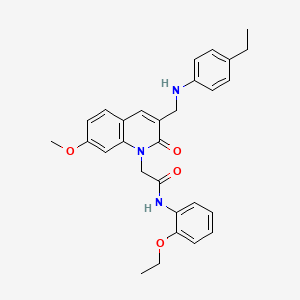
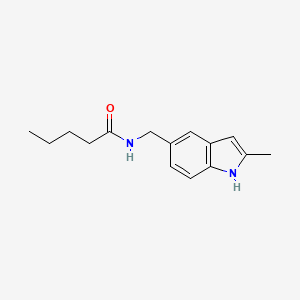
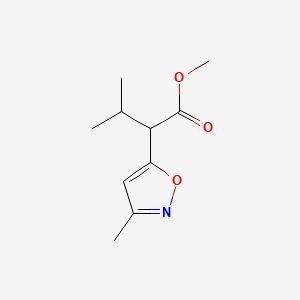
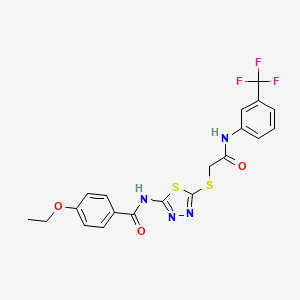
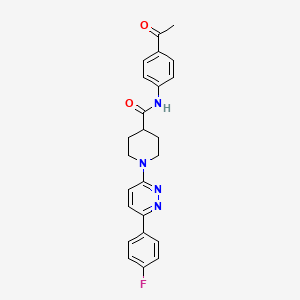
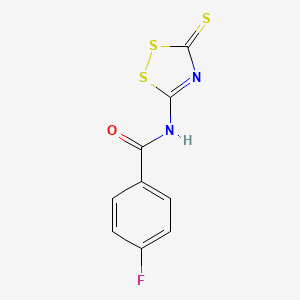
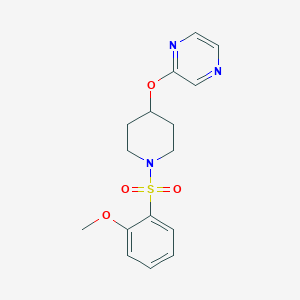
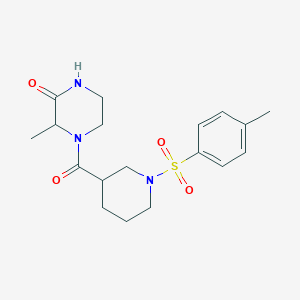
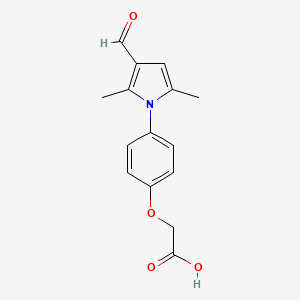
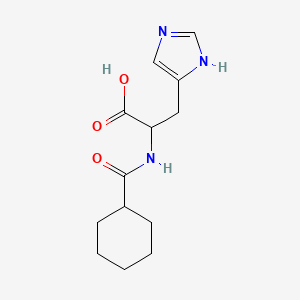
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
